An In-depth Technical Guide to 4,5-Dichlorophthalic Anhydride (CAS No. 942-06-3)
An In-depth Technical Guide to 4,5-Dichlorophthalic Anhydride (CAS No. 942-06-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic anhydride (B1165640), a pivotal chemical intermediate in various industrial and pharmaceutical applications. This document details its physicochemical properties, synthesis, chemical reactivity, experimental protocols, and essential safety information, tailored for professionals in research and development.
Physicochemical Properties
4,5-Dichlorophthalic anhydride is a solid, white to almost white crystalline powder.[1] Its core chemical and physical properties are summarized below, providing a foundational understanding of its characteristics.
| Property | Value | Source(s) |
| CAS Number | 942-06-3 | [2] |
| Molecular Formula | C₈H₂Cl₂O₃ | [1][2] |
| Molecular Weight | 217.00 g/mol | [1][2] |
| IUPAC Name | 5,6-dichloro-2-benzofuran-1,3-dione | [2] |
| Synonyms | 4,5-Dichloro-1,3-isobenzofurandione | [3] |
| Melting Point | 185-187 °C[4], 186.0 to 189.0 °C | [4] |
| Boiling Point | 313 °C | [4] |
| Appearance | White to Almost white powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
Synthesis and Manufacturing
The primary route for synthesizing 4,5-Dichlorophthalic anhydride involves the dehydration of its corresponding dicarboxylic acid, 4,5-Dichlorophthalic acid.[5] A documented method for producing the acid involves the chlorination of neutral sodium phthalate (B1215562) in an aqueous solution of sodium carbonate, using antimony salts as a catalyst.[6] The resulting mixture of chlorophthalic acids is then processed to isolate the 4,5-dichloro isomer.[6]
The general workflow for its synthesis can be visualized as follows:
Caption: General synthesis workflow for 4,5-Dichlorophthalic anhydride.
Chemical Reactivity and Applications
4,5-Dichlorophthalic anhydride is a versatile building block in organic synthesis, primarily due to the reactivity of its anhydride group.[7][8] It readily reacts with various nucleophiles, leading to the opening of the anhydride ring.[8][9] This reactivity is fundamental to its application in the chemical, plastic, agrochemical, and pharmaceutical industries.[7][8][10]
In pharmaceutical and drug development, derivatives of cyclic anhydrides are used to construct bioactive compounds with a wide range of properties, including antiviral, antitumor, and antimicrobial activities.[7] Specifically, 4,5-Dichlorophthalic acid, the precursor and hydrolysis product, is identified as a key pharmaceutical intermediate for synthesizing various active pharmaceutical ingredients (APIs).[11]
The anhydride's reaction with nucleophiles like thiosemicarbazide (B42300) and various amines produces carboxylic acid and phthalimide (B116566) derivatives.[8][9] These reactions are crucial for creating more complex molecular architectures for novel drug candidates.[9][11]
Caption: Reaction pathway of 4,5-Dichlorophthalic anhydride with nucleophiles.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. The following protocols are based on the synthesis of derivatives from 4,5-Dichlorophthalic anhydride as described in the literature.[7][9]
4.1. Synthesis of 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid (1) [7]
-
Reactants: 4,5-Dichlorophthalic anhydride (1 mmol) and thiosemicarbazide (1.5 mmol).
-
Solvent: Boiling glacial acetic acid (15 mL).
-
Procedure: Dissolve 4,5-Dichlorophthalic anhydride in boiling glacial acetic acid. Add thiosemicarbazide to the solution. Reflux the reaction mixture for 6 hours.
-
Work-up: Cool the reaction mixture. The resulting solid is collected by filtration and washed with water and ether.[9]
-
Yield: 75%.[9]
4.2. Synthesis of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (2) [7][9]
-
Reactant: Compound 1 (1 mmol) from the previous step.
-
Reagent: Acetic anhydride (10 mL).
-
Procedure: Reflux Compound 1 with acetic anhydride for 7 hours.
-
Work-up: Cool the reaction mixture. The resulting solid product is collected.
-
Yield: 60%.[9]
4.3. General Procedure for Synthesis of Phthalimide Derivatives (e.g., with Ethylene (B1197577) Diamine) [7]
-
Reactants: 4,5-Dichlorophthalic anhydride and ethylene diamine.
-
Procedure: Treatment of the anhydride with ethylene diamine affords the corresponding 1,3-dione symmetric structure.[7]
-
Characterization: The resulting product is typically characterized using NMR, IR, and Mass Spectrometry to confirm its chemical structure.[7][9]
Safety and Handling
4,5-Dichlorophthalic anhydride is classified as a hazardous substance. It is crucial to adhere to strict safety protocols when handling this chemical.[12]
5.1. GHS Hazard Classification
| Hazard Class | Category | GHS Statement(s) | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][12] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][12] |
5.2. Recommended Safety and First Aid Procedures
Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used.[3][12] Work should be conducted in a well-ventilated area or under a fume hood.[12]
Caption: Recommended first aid measures for exposure to 4,5-Dichlorophthalic anhydride.
5.3. Stability and Storage
The compound is stable under recommended storage conditions.[12] It should be stored in a cool, dark place, preferably below 15°C, and under an inert gas as it is sensitive to moisture. It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[12]
References
- 1. 4,5-Dichlorophthalic Anhydride | CymitQuimica [cymitquimica.com]
- 2. 4,5-Dichlorophthalic anhydride | C8H2Cl2O3 | CID 70334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4,5-DICHLOROPHTHALIC ANHYDRIDE | 942-06-3 [chemicalbook.com]
- 5. 4,5-DICHLOROPHTHALIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 6. SU41515A1 - The method of obtaining 4,5-dichlorophthalic acid - Google Patents [patents.google.com]
- 7. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
